Bromomethanesulfonic acid

Descripción general

Descripción

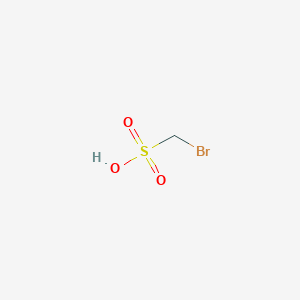

Bromomethanesulfonic acid (BMSC) is a chemical compound that is commonly used in scientific research. It is a strong acid that is used as a reagent in various chemical reactions. BMSC is a derivative of methanesulfonic acid, where one of the hydrogen atoms is replaced by a bromine atom. This substitution enhances the reactivity of the compound, making it useful in a wide range of applications.

Aplicaciones Científicas De Investigación

Environmental Pollution and Water Treatment

Halomethanesulfonic acids (HMSAs) , including bromomethanesulfonic acid, have been spotlighted as novel polar disinfection by-products in water treatment processes. Zahn et al. (2019) synthesized standards for bromomethanesulfonic acid among other HMSAs to facilitate their quantification in water samples across Europe. Their study found HMSAs in tap water and surface waters used for drinking water production, identifying water disinfection processes as a key source. The research highlighted the potential of ozonation, activated carbon filtration, and reverse osmosis in mitigating HMSA precursors, thus reducing their formation (Zahn, Meusinger, Frömel, & Knepper, 2019).

Chemical Synthesis

In the realm of organic chemistry, bromomethanesulfonic acid serves as a crucial reagent. Vasin, Bolusheva, and Razin (2003) explored its application in the Michael-induced Ramberg-Bäcklund reaction, providing a pathway to synthesize bromomethyl β-styryl and β-bromostyryl sulfones. This research offers a glimpse into the versatility of bromomethanesulfonic acid in facilitating complex organic transformations (Vasin, Bolusheva, & Razin, 2003).

Environmental Monitoring

Bromoform detection in the effluents of a nuclear power plant was another intriguing application, with bromomethanesulfonic acid derivatives being potential tracers for monitoring coastal water masses. Yang (2001) demonstrated how bromoform, a trihalomethane and byproduct of water chlorination, can be used to track the dispersal of cooling water from power plants into the marine environment, indicating the broader applicability of bromomethanesulfonic derivatives in environmental monitoring (Yang, 2001).

Advanced Material Synthesis

The research also spans into advanced material synthesis, where bromomethanesulfonic acid derivatives are pivotal. For instance, the synthesis of difluorophenylsulfanylmethyl radical and difluoromethylene diradical synthons showcases the compound's role in creating gem-difluoromethylene building blocks, essential for manufacturing materials with specific physical properties (Reutrakul et al., 2004).

Mecanismo De Acción

Target of Action

Bromomethanesulfonic acid primarily targets methanogenic bacteria . These bacteria play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

Bromomethanesulfonic acid acts as an inhibitor of methanogenesis . It is known to inhibit the action of methyl coenzyme M reductase , an enzyme that plays a key role in the last step of methanogenesis . This interaction with its target results in a significant reduction in methane production .

Biochemical Pathways

The primary biochemical pathway affected by Bromomethanesulfonic acid is the methanogenesis pathway . By inhibiting the action of methyl coenzyme M reductase, Bromomethanesulfonic acid disrupts this pathway, leading to a decrease in methane production . The downstream effects of this disruption can include changes in the metabolic processes of the methanogenic bacteria .

Pharmacokinetics

It is known that bromomethanesulfonic acid is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of Bromomethanesulfonic acid’s action is the inhibition of methane production by methanogenic bacteria . On a cellular level, this can lead to changes in the metabolic activity of these bacteria .

Action Environment

The action of Bromomethanesulfonic acid can be influenced by various environmental factors. For instance, its efficacy as a methanogenesis inhibitor can be affected by the presence of other compounds in the environment . Additionally, the stability of Bromomethanesulfonic acid may be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

bromomethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVXCJVOQWUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329633 | |

| Record name | bromomethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromomethanesulfonic acid | |

CAS RN |

34239-78-6 | |

| Record name | bromomethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium bromomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bromomethanesulfonic acid interact with its target to inhibit methanogenesis? What are the downstream effects of this inhibition?

A1: Bromomethanesulfonic acid acts as a structural analog of 2-(methylthio)ethanesulfonic acid (CH3-S-CoM), a key substrate involved in the final step of methane formation in methanogenic archaebacteria [, ]. This final step is catalyzed by the enzyme CH3-S-CoM reductase. The structural similarity allows Bromomethanesulfonic acid to competitively inhibit the enzyme by binding to the active site, effectively blocking CH3-S-CoM from binding and undergoing the reductive demethylation that produces methane [, ]. As a result, methane production is inhibited.

Q2: Are there any studies investigating the Structure-Activity Relationship (SAR) of Bromomethanesulfonic acid and its analogs in the context of methanogenesis inhibition?

A2: Yes, the research by Olson et al. [] explores the SAR by synthesizing and testing modified analogs of both CH3-S-CoM and its co-substrate, N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP). They found that altering the chain length in these analogs affected their ability to be processed by the CH3-S-CoM reductase, highlighting the importance of specific structural features for substrate binding and enzyme activity. While the study primarily focused on understanding substrate specificity, it indirectly provides insights into the SAR of potential inhibitors like Bromomethanesulfonic acid, suggesting that even minor structural modifications could impact its inhibitory potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)